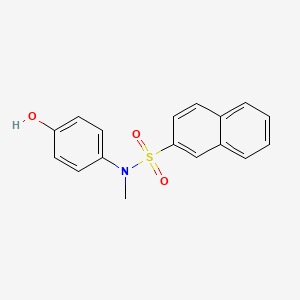

N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

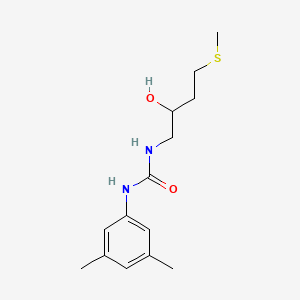

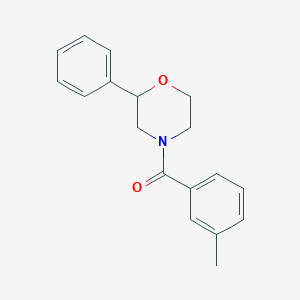

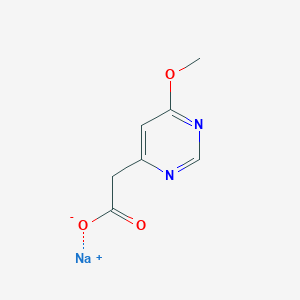

“N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. Attached to one of the carbon atoms of the naphthalene core would be a sulfonamide group, which would be further substituted with a 4-hydroxy-N-methylphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications

Antiviral Activity Against Dengue Virus

4-HPR has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . A study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . The study found that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved a >3-fold improvement .

Inhibition of Severe Acute Respiratory Syndrome-Coronavirus 2 (SARS-CoV-2) Entry

4-HPR has been found to suppress the SARS-CoV-2 spike protein-mediated membrane fusion through a decrease in membrane fluidity . This inhibitory effect on viral entry is associated with the generation of reactive oxygen species (ROS), as 4-HPR is a well-known ROS-inducing agent .

Anticancer Activity

4-HPR has been studied for a long time mainly for its anticancer activity . It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer.

Inhibition of Dihydroceramide Δ4-Desaturase 1 (DEGS1) Enzymatic Activity

4-HPR inhibits the DEGS1 enzymatic activity . DEGS1 is an enzyme involved in the biosynthesis of ceramides, a type of lipid molecule that plays a crucial role in cell signaling and apoptosis.

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide, also known as Fenretinide , is a synthetic retinoid derivative. Retinoids are substances related to vitamin A . Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide’s mode of action is unique. It can inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is known that fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis .

Pharmacokinetics

The pharmacokinetics of Fenretinide have been studied in rats and mice . Following an intravenous dose of 5 mg/kg to rats, Fenretinide distributed to all tissues examined with the highest levels reached in the liver . The distribution period was completed in about 4 hours and was followed by first-order elimination kinetics . The half-life for Fenretinide elimination from the liver was 9.4 hours, from the serum was 12.0 hours, from the mammary gland was 43.6 hours, and from the urinary bladder was 9.3 hours .

Result of Action

The result of Fenretinide’s action is cell death through apoptosis and/or necrosis . This is due to the buildup of ceramide in tumor cells and the accumulation of reactive oxygen species (ROS) . Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-18(15-7-9-16(19)10-8-15)22(20,21)17-11-6-13-4-2-3-5-14(13)12-17/h2-12,19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXIHFBYKBIEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(cyclopentanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2393922.png)

![N-methyl-2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2393925.png)

![1-(4-Methoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2393927.png)

![5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393930.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393932.png)

![2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2393936.png)